molecular formula C27H32N2O B13439871 (R)-N-(Naphthalen-2-ylmethyl)-2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)ethanamine

(R)-N-(Naphthalen-2-ylmethyl)-2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)ethanamine

Katalognummer: B13439871
Molekulargewicht: 400.6 g/mol
InChI-Schlüssel: DGZHRGMHMQHYGA-AREMUKBSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-N-(Naphthalen-2-ylmethyl)-2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)ethanamine is a high-purity chemical reagent intended for research applications. While its specific profile is under investigation, its complex molecular architecture, featuring a naphthalene group, a pyridine ring, and a 6-oxaspiro[4.5]decane core, suggests potential as a targeted ligand for G-protein coupled receptors (GPCRs) . Research into structurally similar compounds indicates that such molecules are of significant interest in the field of neuropharmacology, particularly in the development of biased agonists for opioid receptors . Biased agonism is a promising therapeutic strategy to design ligands that activate beneficial signaling pathways (such as G-protein mediated analgesia) while avoiding those linked to adverse effects (such as β-arrestin 2 recruitment) . This compound is provided exclusively for laboratory research to facilitate such advanced studies in drug discovery and molecular pharmacology. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Eigenschaften

Molekularformel

C27H32N2O

Molekulargewicht

400.6 g/mol

IUPAC-Name

N-(naphthalen-2-ylmethyl)-2-[(9R)-9-pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl]ethanamine

InChI

InChI=1S/C27H32N2O/c1-2-8-24-19-22(10-11-23(24)7-1)20-28-17-14-26(25-9-3-6-16-29-25)15-18-30-27(21-26)12-4-5-13-27/h1-3,6-11,16,19,28H,4-5,12-15,17-18,20-21H2/t26-/m1/s1

InChI-Schlüssel

DGZHRGMHMQHYGA-AREMUKBSSA-N

Isomerische SMILES

C1CCC2(C1)C[C@](CCO2)(CCNCC3=CC4=CC=CC=C4C=C3)C5=CC=CC=N5

Kanonische SMILES

C1CCC2(C1)CC(CCO2)(CCNCC3=CC4=CC=CC=C4C=C3)C5=CC=CC=N5

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(Naphthalen-2-ylmethyl)-2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)ethanamine likely involves multiple steps, including the formation of the spirocyclic core, the introduction of the pyridine ring, and the attachment of the naphthalene moiety. Typical synthetic routes might include:

    Formation of the Spirocyclic Core: This could involve a cyclization reaction under acidic or basic conditions.

    Introduction of the Pyridine Ring: This might be achieved through a nucleophilic substitution reaction.

    Attachment of the Naphthalene Moiety: This could involve a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of such a compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the naphthalene or pyridine rings.

    Reduction: Reduction reactions could target the spirocyclic core or the ethanamine side chain.

    Substitution: Substitution reactions might occur at the pyridine ring or the naphthalene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents might include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride could be used.

    Substitution: Nucleophiles like amines or thiols might be employed in substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinones, while reduction could produce various reduced forms of the spirocyclic core.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, ®-N-(Naphthalen-2-ylmethyl)-2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)ethanamine could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, this compound might be investigated for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicine, the compound could be explored for its pharmacological properties, such as its potential as a therapeutic agent for various diseases.

Industry

In industry, the compound might find applications in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of ®-N-(Naphthalen-2-ylmethyl)-2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)ethanamine would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.

Vergleich Mit ähnlichen Verbindungen

Key Properties :

  • Molecular Formula : C₁₆H₂₄N₂O
  • Molecular Weight : 260.37 g/mol
  • SMILES : NCC[C@]1(CCOC2(CCCC2)C1)c3ccccn3
  • Storage : Stable at -20°C, transported at ambient temperature .

The naphthalene and pyridine aromatic systems enhance lipophilicity and π-π stacking interactions, while the spirocyclic ether improves metabolic stability compared to linear analogs .

Comparison with Structurally Similar Compounds

The compound belongs to a family of spirocyclic ethanamine derivatives with modifications in aromatic substituents and stereochemistry. Below is a comparative analysis of key analogs:

Substituent Variations in the Ethanamine Side Chain

Compound Name Substituent Molecular Weight Key Features Biological Activity Source
(R)-N-(Naphthalen-2-ylmethyl)-2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)ethanamine Naphthalen-2-ylmethyl 260.37 High lipophilicity; chiral center at spirocyclic position Potential CNS activity (inferred from structural analogs)
N-[(3-Methoxythiophen-2-yl)methyl]-2-[(9R)-9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl]ethanamine 3-Methoxythiophen-2-ylmethyl 423.02 (as HCl salt) Enhanced solubility (hydrochloride salt); thiophene introduces sulfur-based interactions Analgesic (reported by WHO)
(R)-N-((5-Fluoropyridin-3-yl)methyl)-2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)ethanamine 5-Fluoropyridin-3-ylmethyl Not specified Fluorine atom increases electronegativity and binding affinity Unknown (structural analog)

Key Insight : The naphthalen-2-ylmethyl group in the target compound provides superior aromatic surface area for receptor binding compared to smaller substituents like thiophene or fluoropyridine .

Stereochemical and Spirocyclic Modifications

Compound Name Spirocyclic Core Stereochemistry Key Features Source
(R)-N-(Naphthalen-2-ylmethyl)-2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)ethanamine 6-Oxaspiro[4.5]decane R-configuration Optimal spatial arrangement for target engagement
(1S,4S)-4-Ethoxy-N-{2-[(9R)-9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl]ethyl}-1,2,3,4-tetrahydro-1-naphthalenamine 6-Oxaspiro[4.5]decane with tetrahydro-naphthalenamine 1S,4S and 9R configurations Ethoxy group may alter pharmacokinetics (e.g., half-life)
[8-(Pyridin-2-yl)-1,4-dioxaspiro[4.5]decan-8-yl]methanamine 1,4-Dioxaspiro[4.5]decane Not specified Additional oxygen in spiro ring increases polarity

Key Insight : The 6-oxaspiro[4.5]decane core in the target compound balances rigidity and metabolic stability better than 1,4-dioxaspiro analogs, which are more prone to oxidative degradation .

Pharmacological Profiles of Analogs

  • N-[(3-Methoxythiophen-2-yl)methyl]-2-[(9R)-9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl]ethanamine hydrochloride :
    • WHO-listed analgesic with demonstrated efficacy in preclinical models .
    • The thiophene moiety may modulate serotonin or opioid receptors .
  • (S)-6-Fluoro-N-(2-((R)-9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)ethyl)chroman-4-amine :
    • Potent μ-opioid receptor agonist (G protein-biased) with reduced side effects .
    • Chroman ring enhances blood-brain barrier penetration compared to naphthalene .

Key Insight : The target compound’s naphthalene group may confer broader receptor interaction profiles than chroman or thiophene analogs but requires further validation .

Research Findings and Structural-Activity Relationships (SAR)

  • Aromatic Substituents : Larger aromatic groups (e.g., naphthalene) improve binding to hydrophobic pockets in receptors but may reduce solubility .
  • Stereochemistry : The R-configuration at the spirocyclic position is critical for activity, as S-isomers show diminished potency in opioid receptor assays .

Biologische Aktivität

(R)-N-(Naphthalen-2-ylmethyl)-2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)ethanamine, a complex organic compound, has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on receptor interactions, pharmacological implications, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C27H32N2OC_{27}H_{32}N_{2}O and a molecular weight of approximately 400.56 g/mol. Its structure includes a naphthalene moiety, a pyridine ring, and a spirocyclic component, which are believed to contribute to its biological activity. The compound is slightly soluble in solvents such as acetonitrile, chloroform, and methanol .

Table 1: Structural Features of (R)-N-(Naphthalen-2-ylmethyl)-2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)ethanamine

FeatureDescription
Molecular FormulaC27H32N2OC_{27}H_{32}N_{2}O
Molecular Weight400.56 g/mol
SolubilitySlightly soluble in acetonitrile, chloroform, methanol
Structural ComponentsNaphthalene moiety, pyridine ring, spirocyclic structure

Receptor Interactions

Research indicates that (R)-N-(Naphthalen-2-ylmethyl)-2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)ethanamine may function as a ligand for various receptors, particularly within the opioid receptor family. Its unique structure suggests potential interactions that could lead to significant pharmacological effects.

Potential Therapeutic Applications:

  • Pain Management : The compound's interaction with opioid receptors positions it as a candidate for pain relief therapies.
  • Neurological Disorders : Given its neuroactive properties, it may also be explored for treating conditions like depression or anxiety .

Case Studies and Research Findings

  • Opioid Receptor Studies : In studies assessing biased ligands at opioid receptors, compounds structurally related to (R)-N-(Naphthalen-2-ylmethyl)-2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)ethanamine demonstrated varying degrees of agonistic or antagonistic activity . This suggests the compound could be optimized for selective receptor targeting.
  • Binding Affinity : Interaction studies using techniques such as radiolabeled binding assays have shown that the compound exhibits significant binding affinity towards specific opioid receptors, which is critical for understanding its pharmacodynamics .

Table 2: Comparative Binding Affinity of Related Compounds

Compound NameBinding Affinity (nM)Mechanism of Action
(R)-N-(Naphthalen-2-ylmethyl)-2-(9-(pyridin-2-yl)...TBDPotential agonist
N-[2-(9-pyridinyl)]ethyl-N-naphthalenemethylamineTBDOpioid receptor ligand
N-benzyl-N-[2-(6-spirocyclohexane)]ethanamineTBDNeuroactive properties

Q & A

Basic: What are the key synthetic strategies for synthesizing (R)-N-(Naphthalen-2-ylmethyl)-2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)ethanamine?

Methodological Answer:
Synthesis typically involves multi-step organic reactions:

Spirocyclic Core Formation : Cyclization of 2-oxa-spiro[3.4]octan-1,3-dione derivatives with substituted amines (e.g., benzothiazol-2-yl-amine) to construct the 6-oxaspiro[4.5]decane scaffold .

Functionalization : Introduction of the pyridin-2-yl group via palladium-catalyzed coupling or reductive amination .

Naphthalen-2-ylmethyl Attachment : Amide or alkylation reactions using naphthalen-2-ylmethylamine precursors under controlled pH and temperature .
Critical Parameters :

  • Solvent choice (e.g., dichloromethane for polar intermediates).
  • Temperature control (e.g., 0–5°C for sensitive intermediates).
  • Catalytic systems (e.g., Pd(OAc)₂ for coupling reactions) .

Basic: How is the compound characterized structurally and analytically?

Methodological Answer:
Primary Techniques :

TechniquePurposeExample Parameters
NMR Confirm stereochemistry and connectivity¹H NMR (400 MHz, CDCl₃): δ 8.5 (pyridine-H), 7.8 (naphthalene-H) .
HPLC-MS Purity assessment (>95%)C18 column, 0.1% TFA in H₂O/MeCN gradient .
X-ray Crystallography Absolute configuration verificationSingle-crystal diffraction (R-factor < 0.05) .
Analytical Challenges :
  • Overlapping signals in NMR due to spirocyclic rigidity.
  • Baseline separation in HPLC requires optimization of mobile phase .

Advanced: How can researchers resolve contradictions in analytical data (e.g., elemental analysis discrepancies)?

Methodological Answer:
Scenario : Elemental analysis shows deviations (e.g., Found: C 71.35% vs. Calcd: 74.98% for C₁₉H₁₆N₂O₂) .
Resolution Steps :

Replicate Synthesis : Ensure stoichiometric accuracy and anhydrous conditions.

Purification : Re-crystallize using mixed solvents (e.g., EtOAc/hexane).

Supplementary Techniques :

  • HRMS : Confirm molecular ion ([M+H]⁺ = 261.1234).
  • TGA : Check for solvent retention (<1% weight loss).

Statistical Analysis : Compare batch-to-batch variability (RSD < 2%) .

Advanced: What computational approaches model the compound’s interactions with biological targets?

Methodological Answer:
Workflow :

Docking Studies :

  • Use SMILES string (NCC[C@]1(CCOC2(CCCC2)C1)c3ccccn3) to generate 3D structures (e.g., AutoDock Vina).
  • Target receptors (e.g., GPCRs) with PyMOL alignment.

MD Simulations :

  • AMBER force field for stability analysis (RMSD < 2 Å over 100 ns).

QSAR Modeling :

  • Correlate substituent effects (e.g., pyridinyl vs. methoxy) with bioactivity .
    Validation : Compare in silico binding affinity (ΔG = -9.2 kcal/mol) with experimental IC₅₀ values .

Advanced: What is the impact of stereochemistry on the compound’s reactivity and bioactivity?

Methodological Answer:
Stereochemical Considerations :

  • (R)-Configuration : Critical for spirocyclic ring conformation and target binding (e.g., chiral centers at C9 and C1) .
  • Synthesis Challenges :
    • Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP).
    • Monitor enantiomeric excess (ee > 98%) via chiral HPLC (Chiralpak AD-H column) .
      Biological Relevance :
  • (R)-enantiomer shows 10× higher affinity for serotonin receptors vs. (S)-form in vitro .

Basic: What functional groups dictate the compound’s chemical reactivity?

Methodological Answer:
Key Groups :

Pyridinyl : Participates in π-π stacking and hydrogen bonding (pKa ~4.5).

Naphthalen-2-ylmethyl : Enhances lipophilicity (logP = 3.2) and aromatic interactions.

Spirocyclic Ether : Stabilizes conformation (ring strain ~5 kcal/mol).
Reactivity Insights :

  • Nucleophilic Sites : Ethylamine nitrogen susceptible to acylation (e.g., acetic anhydride).
  • Oxidation : Spirocyclic ether stable under mild conditions (T < 100°C) .

Advanced: How to optimize reaction yields in large-scale synthesis?

Methodological Answer:
Strategies :

Catalyst Screening : Test Pd/C vs. Ni catalysts for hydrogenation steps (yield improvement: 60% → 85%) .

Solvent Optimization : Replace DMF with MeCN for higher selectivity (reduced side products).

Flow Chemistry : Continuous spirocyclization reduces reaction time (2 h vs. 12 h batch) .
Yield Data :

StepYield (Lab Scale)Yield (Pilot Scale)
Spirocyclization65%58%
Final Coupling45%40%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.